![molecular formula C26H18O2 B8196264 9,10-Bis(4-hydroxyphenyl)anthracene](/img/structure/B8196264.png)
9,10-Bis(4-hydroxyphenyl)anthracene
Overview
Description
9,10-Bis(4-hydroxyphenyl)anthracene is a useful research compound. Its molecular formula is C26H18O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Bis(4-hydroxyphenyl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Bis(4-hydroxyphenyl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronics and Sensing Devices : Derivatives of 9,10-Bis(4-hydroxyphenyl)anthracene, such as those substituted at the 9,10-positions of the anthracene ring, have been found to enhance J-aggregated intermolecular interactions. This leads to higher hole mobility in thin-film transistor devices, making these derivatives valuable for electronic applications (Hur et al., 2011). Additionally, Bis(hydroxyphenyl)anthracene derivatives demonstrate promising potential for sensor applications due to their fluorescent properties and ability to withstand high temperatures (Zelzer et al., 2007).
Smart Luminescent Materials : Alkyl-length dependent properties of certain derivatives influence their aggregation induced emission properties, making them promising materials for stimuli-responsive and smart luminescent materials. These can be used for applications such as pressure sensors and information recording (Zhang et al., 2014).
Organic Light-Emitting Devices (OLEDs) : Certain chromophores based on 9,10-Bis(4-hydroxyphenyl)anthracene show promising reactivity and potential for use in OLEDs due to their excellent thermal stability and highly blue emissions (Hill & Frogley, 2023).
Photocatalysis : The anthracene-based photocatalyst exhibits high reducing power, leading to versatile fluoroalkyl radicals. This suggests its promising potential in metal-free photocatalytic methods for radical fluoroalkylation, which could have wide-ranging applications in chemical synthesis (Noto et al., 2018).
Polymer Science : Polymers containing 9,10-diphenylanthracene units have shown improved glass transition temperature and photocrosslinking properties, making them suitable for use in thermally stable coatings and other materials (Zhang et al., 2009).
Biological Sensing and Imaging : Some anthracene derivatives with aggregation-induced emission properties are suitable for pH and biomacromolecule sensing, with potential applications as fluorescent biological probes for protein and DNA detection (Lu et al., 2010). Moreover, 9,10-dithienylanthracene derivatives exhibit excellent aggregation-induced emission behaviors, offering potential for cell imaging as fluorochromes (Wang et al., 2020).
properties
IUPAC Name |
4-[10-(4-hydroxyphenyl)anthracen-9-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16,27-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQAOBTBQLNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Anthracene-9,10-diyl)diphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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